molecular formula C19H23N3O7S B2897704 N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-58-9

N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2897704
CAS No.: 869071-58-9
M. Wt: 437.47
InChI Key: BHHRERSPFSIOMC-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O7S and its molecular weight is 437.47. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity Enhancement

N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide and its derivatives have been explored in the context of enhancing catalytic activities in chemical synthesis. Specifically, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has shown effectiveness in promoting copper-catalyzed N-arylation of anilines and cyclic secondary amines. This methodology facilitates the coupling of a wide range of (hetero)aryl bromides with various amines at relatively low temperatures, presenting a cost-effective and efficient approach for generating pharmaceutically relevant building blocks (Bhunia, S. V. Kumar, & D. Ma, 2017).

Antimicrobial and Antiprotozoal Activities

Derivatives of this compound have been synthesized and evaluated for their pharmacological activities, including antimicrobial and antiprotozoal effects. For instance, compounds derived from 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited significant antidepressant and antianxiety activities in in vivo models, suggesting their potential application in the development of new therapeutic agents (J. Kumar et al., 2017).

Synthesis of Sulfonamide Derivatives

The compound has also been implicated in the synthesis of novel sulfonamide derivatives. For example, the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides from the 3-arylsulfonyl heterocycle via chlorosulfonation with chlorosulfonic acid/phosphorus pentachloride have been described. These methodologies provide a pathway for generating precursors to amine derivatives of thiophenesulfonamides, showcasing the compound's utility in complex synthetic chemical processes (G. Hartman & W. Halczenko, 1990).

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O7S/c1-27-14-5-7-16(8-6-14)30(25,26)22-9-3-11-29-17(22)13-21-19(24)18(23)20-12-15-4-2-10-28-15/h2,4-8,10,17H,3,9,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHRERSPFSIOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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